3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate
Description
This compound is a chromen-4-one derivative featuring a benzodioxepin ring system and ethyl substituents at positions 2 and 6 of the chromen core. Its complex structure suggests utility as a synthetic intermediate or reference standard in drug discovery.
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-4-15-12-17-21(14-20(15)31-23(26)6-3)30-18(5-2)24(25(17)27)16-8-9-19-22(13-16)29-11-7-10-28-19/h8-9,12-14H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCHFBBXQMMPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have shown significant antioxidant, antimicrobial, and anti-inflammatory activities.
Mode of Action
It’s known that the activities of similar compounds depend on their electron donating and electron withdrawing groups.
Biological Activity
The compound 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate is a synthetic derivative belonging to the class of chromenone compounds. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.43 g/mol. The structure features a chromenone moiety fused with a benzo[d][1,4]dioxepin ring system, which contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that derivatives of chromenones can scavenge free radicals, thereby reducing oxidative stress in cells .
- Anticancer Properties : Some studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 16.19 μM to 60 μM .
The mechanisms underlying the biological activities of this compound may involve:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances electron donation capabilities, which is crucial for antioxidant activity.
- Inhibition of Enzymatic Activity : Some studies indicate that chromenone derivatives may inhibit enzymes involved in tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various chromenone derivatives, it was found that the compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines. The results indicated an IC50 of approximately 25 μM for both cell types, suggesting potential as an anticancer agent .
Case Study 2: Antioxidant Potential
A comparative analysis of antioxidant activities using the DPPH assay revealed that this compound effectively reduced DPPH radicals in a concentration-dependent manner. The results indicated that at concentrations above 50 μM, significant antioxidant activity was observed, comparable to standard antioxidants like ascorbic acid .
Data Tables
| Biological Activity | Cell Line | IC50 Value (μM) |
|---|---|---|
| Cytotoxicity | MCF-7 | 25 |
| Cytotoxicity | HCT-116 | 25 |
| Antioxidant Activity | DPPH Assay | >50 |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features
The target compound shares a chromen-4-one scaffold with several analogs but differs in substituent patterns and ring systems. Below is a comparative analysis:
Implications of Structural Variations
- Benzodioxepin vs. Benzodioxin Rings : The 7-membered benzodioxepin ring in the target compound may confer greater conformational flexibility compared to the 6-membered benzodioxin in its analog . This could influence binding affinity in biological targets.
- Propionate Ester : The 7-propionate group may increase membrane permeability relative to hydroxyl or carboxylate analogs (e.g., caffeic acid) .
Physicochemical and Functional Comparisons
NMR Analysis (Inferred from )
Regions of chemical shift divergence in NMR spectra (similar to Figure 6 in ) would likely localize to:
- Region A (Positions 39–44) : Corresponding to the benzodioxepin ring protons, which experience distinct electronic environments compared to benzodioxin analogs .
- Region B (Positions 29–36) : Ethyl substituents at positions 2 and 6 would perturb the chromen core’s electron density, altering proton shifts .
Lumping Strategy ()
Under lumping strategies, the target compound could be grouped with other chromen-4-one derivatives (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] propanoate) due to shared core reactivity. However, its diethyl and benzodioxepin features may necessitate separate categorization in reaction modeling .
Graph-Based Similarity Analysis ()
Graph-theoretical comparisons would highlight:
- Node Differences: The benzodioxepin ring introduces additional nodes compared to benzodioxin analogs, reducing similarity scores .
- Edge Variations: Diethyl substituents create branching patterns distinct from monoethyl analogs, further differentiating the target .
Limitations in Comparison Studies
- Data Gaps: Limited experimental data (e.g., solubility, logP) for the target compound necessitate reliance on structural inferences.
- Contradictions : While lumping strategies group chromen-4-one derivatives, the target’s unique substituents may render such groupings inaccurate for specific applications (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
